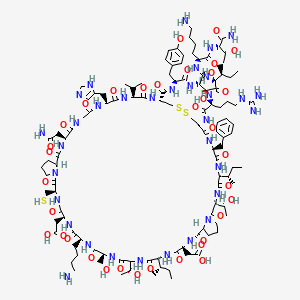
Acta (1-24)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acta (1-24) is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity under specific conditions, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acta (1-24) typically involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of precursor compounds under controlled conditions of temperature and pressure. Specific catalysts and solvents are often employed to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of Acta (1-24) is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and consistency of the final product. Quality control measures are implemented at various stages to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acta (1-24) undergoes several types of chemical reactions, including:
Oxidation: Acta (1-24) can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions of Acta (1-24) involve the use of reducing agents to convert it into different reduced forms.
Substitution: Acta (1-24) can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Acta (1-24) include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from the reactions of Acta (1-24) depend on the specific reaction conditions and reagents used. These products often include various derivatives that retain the core structure of Acta (1-24) but with different functional groups attached.
Wissenschaftliche Forschungsanwendungen
Acta (1-24) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acta (1-24) involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which Acta (1-24) is used.
Vergleich Mit ähnlichen Verbindungen
Acta (1-24) can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Carbonyl cyanide m-chlorophenyl hydrazone: Known for its role as an uncoupling agent in cellular respiration.
Pyrite (FeS2): A mineral with similar structural properties but different chemical behavior.
Coordination compounds: Exhibit similar types of isomerism and reactivity patterns.
Acta (1-24) stands out due to its specific reactivity and stability under various conditions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
147710-70-1 |
|---|---|
Molekularformel |
C117H185N33O35S3 |
Molekulargewicht |
2710.143 |
InChI |
InChI=1S/C117H185N33O35S3/c1-13-56(6)86(121)109(178)131-69(30-23-39-126-117(123)124)97(166)140-78-52-187-188-53-79(106(175)134-71(43-64-33-35-66(156)36-34-64)101(170)146-91(60(10)153)113(182)132-68(29-20-22-38-119)98(167)145-90(59(9)152)94(122)163)141-110(179)87(55(4)5)142-102(171)72(44-65-48-125-54-128-65)129-83(158)49-127-95(164)73(45-82(120)157)136-107(176)80-31-24-40-149(80)115(184)77(51-186)139-99(168)74(46-84(159)160)135-96(165)67(28-19-21-37-118)130-104(173)76(50-151)138-114(183)92(61(11)154)147-111(180)88(57(7)14-2)144-103(172)75(47-85(161)162)137-108(177)81-32-25-41-150(81)116(185)93(62(12)155)148-112(181)89(58(8)15-3)143-100(169)70(133-105(78)174)42-63-26-17-16-18-27-63/h16-18,26-27,33-36,48,54-62,67-81,86-93,151-156,186H,13-15,19-25,28-32,37-47,49-53,118-119,121H2,1-12H3,(H2,120,157)(H2,122,163)(H,125,128)(H,127,164)(H,129,158)(H,130,173)(H,131,178)(H,132,182)(H,133,174)(H,134,175)(H,135,165)(H,136,176)(H,137,177)(H,138,183)(H,139,168)(H,140,166)(H,141,179)(H,142,171)(H,143,169)(H,144,172)(H,145,167)(H,146,170)(H,147,180)(H,148,181)(H,159,160)(H,161,162)(H4,123,124,126)/t56-,57-,58-,59+,60+,61+,62+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,86-,87-,88-,89-,90-,91-,92-,93-/m0/s1 |
InChI-Schlüssel |
OAARQAUDDDPCGP-MNNIBNJWSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC4=CC=CC=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N)C(C)C)CC6=CN=CN6)CC(=O)N)CS)CC(=O)O)CCCCN)CO)C(C)O)C(C)CC)CC(=O)O)C(C)O |
Synonyme |
alpha-cobratoxin (1-24) amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















